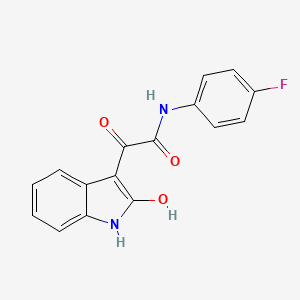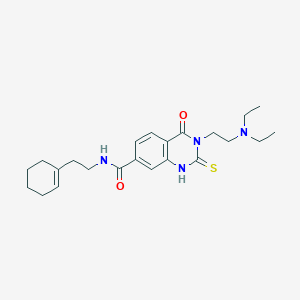![molecular formula C25H29ClN4O3S B11214862 N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11214862.png)
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of quinazolinone derivatives , which exhibit diverse biological activities. Quinazolinones are heterocyclic compounds containing a quinazoline ring fused with a carbonyl group. They have attracted attention due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
- Information on industrial-scale production methods for this specific compound is limited. research and development efforts may explore scalable synthetic routes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its biological activity.
Substitution: Substitution reactions at different positions on the quinazolinone ring can yield diverse derivatives.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in suitable solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- The specific products depend on the reaction conditions and substituents present. Isolation and characterization are essential to identify major products.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate for cancer treatment, microbial infections, or other disorders.
Biological Studies: Explore its effects on cellular pathways, protein targets, and gene expression.
Industry: Evaluate its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements compared to other quinazolinone derivatives.
Similar Compounds: Explore related compounds, such as other quinazolinones or structurally analogous molecules.
Properties
Molecular Formula |
C25H29ClN4O3S |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34) |
InChI Key |
RKRDUTSETXJLSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214779.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214799.png)
![(Z)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B11214802.png)

![7-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11214811.png)
![1-(2,5-dimethylphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214816.png)
![3-Hydroxy-1-phenyl-3-(2-thienyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-A]pyridin-1-ium](/img/structure/B11214817.png)
![N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214824.png)

![N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214828.png)

![7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11214842.png)

